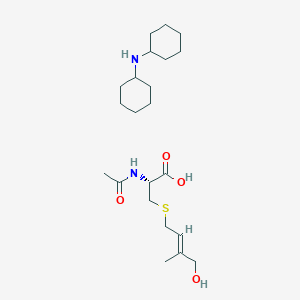
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound that features a cysteine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and a suitable acetylating agent.
Acetylation: L-cysteine is acetylated to form N-acetyl-L-cysteine.
Addition of Butenyl Group: The 4-hydroxy-3-methyl-2-trans-buten-1-yl group is introduced through a substitution reaction.
Formation of Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the compound with dicyclohexylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the double bond in the butenyl group.
Substitution: The compound can participate in substitution reactions, especially at the acetyl and butenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals or other chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyl and butenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The cysteine moiety could be involved in redox reactions or act as a nucleophile in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A simpler derivative used as a mucolytic agent.
S-Butenyl-L-cysteine: Lacks the acetyl group but has similar structural features.
Uniqueness
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H40N2O4S |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(E)-4-hydroxy-3-methylbut-2-enyl]sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C10H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(5-12)3-4-16-6-9(10(14)15)11-8(2)13/h11-13H,1-10H2;3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b;7-3+/t;9-/m.0/s1 |
InChI-Schlüssel |
HIXZZZMHIYDVNS-UCKZDWSRSA-N |
Isomerische SMILES |
C/C(=C\CSC[C@@H](C(=O)O)NC(=O)C)/CO.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(=CCSCC(C(=O)O)NC(=O)C)CO.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
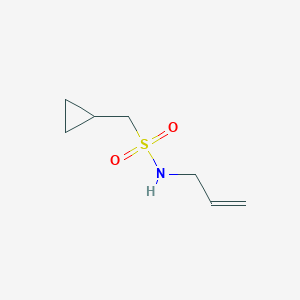
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
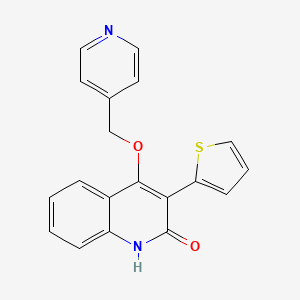
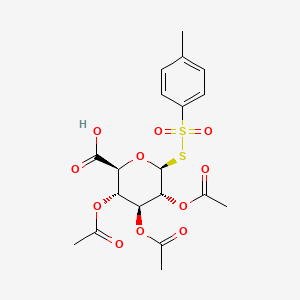
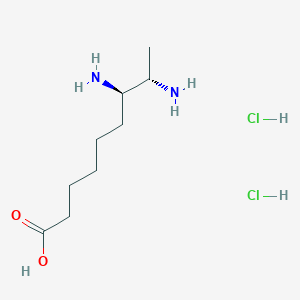
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)

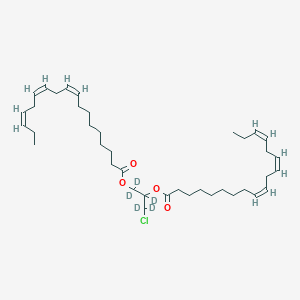
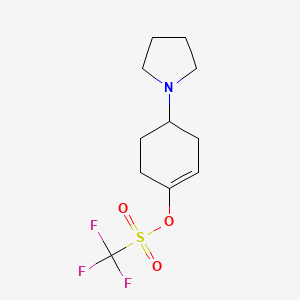
![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
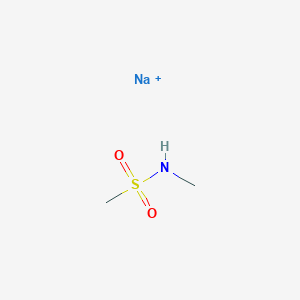
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
